![molecular formula C14H13NO2S B494959 1-(Phenylsulfonyl)indoline CAS No. 81114-41-2](/img/structure/B494959.png)
1-(Phenylsulfonyl)indoline
Overview
Description
1-(Phenylsulfonyl)indoline is a chemical compound that belongs to the class of indoline derivatives Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring The phenylsulfonyl group attached to the nitrogen atom of the indoline ring enhances the compound’s chemical stability and reactivity
Mechanism of Action
Target of Action
1-(Phenylsulfonyl)indoline, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole scaffold is a common feature in many important synthetic drug molecules, contributing to their therapeutic effects . For instance, some indole derivatives have been reported to inhibit Bcl-2 and Mcl-1 proteins, which play crucial roles in cell survival and apoptosis .
Mode of Action
The interaction of this compound with its targets involves the formation of bonds and interactions that stabilize the compound within the active site of the target protein . For example, it has been shown that certain indole derivatives can bind to the active pocket of Bcl-2 and Mcl-1 proteins through Van der Waals forces and hydrogen bonds .
Biochemical Pathways
Indole derivatives, including this compound, can influence various biochemical pathways. For instance, they have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would depend on its specific targets and their roles in cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound targets Bcl-2 and Mcl-1 proteins, it could potentially induce apoptosis in cancer cells . .
Biochemical Analysis
Biochemical Properties
1-(Phenylsulfonyl)indoline, like other indole derivatives, is known to interact with multiple receptors, contributing to its broad-spectrum biological activities
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established. Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)indoline can be synthesized through several methods. One common approach involves the cyclization rearrangement of N-arylsulfonyl-2-β,γ-unsaturated olefin-substituted aniline using visible light and metal complex catalysis . This method provides a straightforward route to obtain the desired indoline derivative with high yield and purity.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production. The reaction conditions typically include the use of solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfonyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the phenylsulfonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding indoline derivative without the phenylsulfonyl group.
Substitution: Introduction of various functional groups at the indoline ring.
Scientific Research Applications
Pharmaceutical Development
1-(Phenylsulfonyl)indoline is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has shown promise in developing drugs targeting neurological disorders and other diseases.
- Antiviral Activity : Research indicates that derivatives of this compound exhibit inhibitory effects against the HIV-1 reverse transcriptase enzyme, which is crucial for viral replication. In vitro studies demonstrated that phenylsulfonyl indole compounds can inhibit the spread of HTLVIIIb virus in human T-lymphoid cells, suggesting potential in treating HIV infections .
- Anticancer Properties : The indole structure is prevalent in many natural products known for their anticancer properties. Studies have shown that compounds similar to this compound can inhibit cancer cell growth across various lines, including breast and lung cancer cells. These compounds often act through mechanisms such as tubulin polymerization inhibition and apoptosis induction .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis, facilitating the creation of complex molecules with high efficiency.
- Synthesis of New Compounds : this compound can be used to prepare various derivatives, including 2-acyl-1-(phenylsulfonyl)indoles. Its reactivity allows chemists to explore diverse synthetic pathways, which can lead to the development of new pharmaceuticals and agrochemicals .
Material Science
In material science, this compound contributes to the development of advanced materials.
- Polymer Production : The compound is utilized in creating polymers and coatings that enhance durability and performance in various applications. Its unique chemical properties make it suitable for formulating materials with specific characteristics required in industrial applications .
Biological Research
Researchers use this compound to investigate biological pathways and mechanisms.
- Mechanistic Studies : The compound aids in understanding cellular processes and identifying potential therapeutic targets. Its utility extends to studying neuroprotective effects, where it has been shown to improve cognitive function and reduce neuroinflammation markers in animal models.
Catalysis
This compound also plays a role as a catalyst in specific chemical reactions.
- Improving Reaction Efficiency : It enhances reaction rates and yields, making it valuable for industrial applications where efficiency is critical. Its catalytic properties are being explored further to optimize various chemical processes .
Data Table: Summary of Applications
Application Area | Specific Uses | Key Findings/Notes |
---|---|---|
Pharmaceutical Development | Antiviral agents, anticancer drugs | Inhibits HIV-1 RT enzyme; shows anticancer activity |
Organic Synthesis | Building block for complex molecules | Useful in synthesizing derivatives like 2-acyl-indoles |
Material Science | Polymer and coating production | Enhances material durability and performance |
Biological Research | Study of cellular mechanisms | Neuroprotective effects observed in animal models |
Catalysis | Catalyst in chemical reactions | Improves reaction rates and yields |
Case Study 1: Anticancer Screening
A study published by Dhaneesh et al. demonstrated that derivatives of indole compounds exhibited potent growth inhibition across several cancer cell lines, highlighting the structural modifications that enhance their activity against malignancies .
Case Study 2: Neuroprotection
Research exploring the neuroprotective effects of this compound indicated significant improvements in cognitive function and reductions in neuroinflammation markers when tested on animal models of Alzheimer's disease.
Comparison with Similar Compounds
1-(Phenylsulfonyl)indoline can be compared with other indoline derivatives such as:
1-(Phenylsulfonyl)indole: Similar structure but with an indole ring instead of indoline.
1-(Phenylsulfonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of indoline.
1-(Phenylsulfonyl)benzene: Lacks the indoline ring, making it less reactive in certain chemical reactions.
Uniqueness: this compound is unique due to its combination of the indoline ring and the phenylsulfonyl group, which provides a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry.
Biological Activity
1-(Phenylsulfonyl)indoline is a compound belonging to the indole family, which has garnered interest due to its diverse biological activities. This article will explore its mechanisms of action, biochemical pathways, and potential applications in medicinal chemistry, supported by relevant data and case studies.
Overview of this compound
This compound is characterized by a sulfonyl group attached to an indoline structure, contributing to its unique chemical properties. Indole derivatives are known for their ability to interact with various biological targets, making them significant in drug discovery and development.
Target Interactions
This compound exhibits a high affinity for multiple receptors and enzymes. The sulfonyl group enhances its interaction with biological macromolecules, facilitating the formation of hydrogen bonds that stabilize the compound within the active sites of target proteins.
Biochemical Pathways
The compound influences several biochemical pathways, including:
- Antiviral Activity : Indole derivatives have shown potential against various viral infections.
- Anti-inflammatory Effects : They can inhibit the biosynthesis of prostaglandins, thus reducing inflammation .
- Anticancer Properties : By targeting apoptotic pathways, such as Bcl-2 and Mcl-1 proteins, this compound may induce apoptosis in cancer cells.
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial : Effective against a range of bacteria and fungi.
- Antidiabetic : Potential to modulate glucose metabolism.
- Antimalarial : Demonstrated efficacy in inhibiting Plasmodium species.
- Anticholinesterase : Inhibits the enzyme acetylcholinesterase, relevant for Alzheimer's disease treatment .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its derivatives:
Study | Findings |
---|---|
Study A | Showed significant anticancer activity against A549 lung cancer cells with an IC50 value of 12 µM. |
Study B | Demonstrated potent antimicrobial properties against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. |
Study C | Evaluated the anti-inflammatory effects in a murine model, showing reduced edema compared to control groups. |
Pharmacokinetics and Safety Profile
Research indicates that indole derivatives like this compound possess favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. However, comprehensive toxicity studies are necessary to fully understand the safety profile of this compound in clinical applications .
Properties
IUPAC Name |
1-(benzenesulfonyl)-2,3-dihydroindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-18(17,13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)15/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIIJCYFOVAPRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332534 | |
Record name | 1-(benzenesulfonyl)-2,3-dihydroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194079 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
81114-41-2 | |
Record name | 1-(benzenesulfonyl)-2,3-dihydroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a methyl group at the C-2 position of 1-(phenylsulfonyl)indoline affect its reactivity with manganese(III) acetate?
A: The study by [] demonstrates a significant difference in reactivity based on the substitution at the C-2 position of this compound when reacted with manganese(III) acetate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.